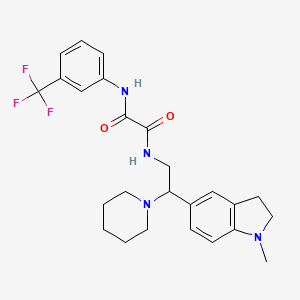

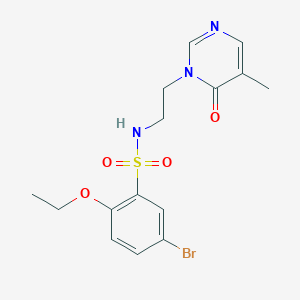

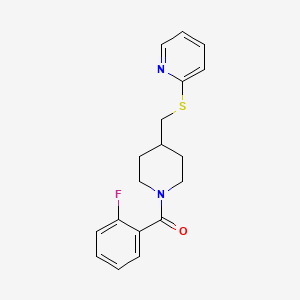

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide, also known as OPA-15406, is a chemical compound that has been synthesized for scientific research purposes. OPA-15406 is a novel small molecule that has shown potential in various fields of research, including cancer treatment, inflammation, and cardiovascular diseases.

Applications De Recherche Scientifique

Synthesis and Pharmacological Assessment

Researchers have synthesized novel acetamide derivatives, including types that share structural similarities with N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide, aiming to evaluate their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies involve multi-step syntheses starting from Leuckart reaction and evaluating the biological activities of the synthesized compounds, demonstrating the potential therapeutic applications of such compounds in medicine (P. Rani et al., 2016).

Mechanism and Kinetics in Drug Synthesis

Research on N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, involves chemoselective monoacetylation to understand the reaction mechanism and kinetics. This work, focused on optimizing the synthesis process for pharmacologically active compounds, highlights the importance of selecting appropriate acyl donors and controlling reaction conditions for achieving desired outcomes, which can be applicable to synthesizing related compounds (Deepali B Magadum & G. Yadav, 2018).

Antibacterial Activity of Novel Compounds

The synthesis and evaluation of novel thieno[2,3-c]pyridazines, starting from specific pyridazine compounds, for their antibacterial activities represent another application of similar chemical frameworks. This research not only contributes to the development of new antibacterial agents but also provides insights into the structure-activity relationships that govern the antibacterial efficacy of such compounds (A. S. Al-Kamali et al., 2014).

Molecular Dynamics and Antiproliferative Activity

Studies on novel diphenyl ethers, related in structural complexity and functional groups to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide, have shown significant activities against various cancer cell lines. The research includes molecular docking and dynamics simulation studies, providing a deeper understanding of the interaction between such compounds and biological targets, potentially guiding the design of new anticancer agents (A. Khade et al., 2019).

Oxazolidinone Antibacterial Agents

The development of novel oxazolidinone analogs demonstrates the role of chemical synthesis in creating new antibacterial agents. These compounds, through a unique mechanism of bacterial protein synthesis inhibition, offer potential applications in treating various bacterial infections, showcasing the broader implications of synthesizing and studying compounds with functionalities akin to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide (G. Zurenko et al., 1996).

Propriétés

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-19(15-26-17-9-5-2-6-10-17)21-13-14-23-20(25)12-11-18(22-23)16-7-3-1-4-8-16/h1-12H,13-15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHXAIYLZZZTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2676577.png)

![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2676580.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2676584.png)

![(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine](/img/structure/B2676587.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2676590.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2676591.png)